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molecular formula C8H6F2OS B1359144 3,5-Difluoro-4-(methylthio)benzaldehyde CAS No. 473299-49-9

3,5-Difluoro-4-(methylthio)benzaldehyde

Cat. No. B1359144
M. Wt: 188.2 g/mol
InChI Key: PGMIRFQOAYOMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006228B2

Procedure details

Sodium borohydride (25 mg, 0.66 mmol) was added to a 0° C. slurry of the product of step A (124 mg, 0.659 mmol) in methanol (4.39 mL). After 30 min the reaction mixture was warmed to room temperature, and at 1.5 h the reaction was diluted with DCM and quenched with 0.1 N HCl. The aqueous was extracted with DCM (2×) and then washed with saturated aqueous NaCl (1×). The combined organic layer was dried over Na2SO4, filtered and evaporated in vacuo to yield the title compound. 1H NMR (500 MHz, CDCl3) δ 6.81 (d, J 7.5 Hz, 2H), 4.55 (s, 2H), 3.23 (s, 1H), 2.37 (s, 3H).
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
4.39 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([F:14])[C:11]=1[S:12][CH3:13])[CH:7]=[O:8]>CO.C(Cl)Cl>[F:14][C:10]1[CH:9]=[C:6]([CH2:7][OH:8])[CH:5]=[C:4]([F:3])[C:11]=1[S:12][CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
124 mg
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1SC)F
Name
Quantity
4.39 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 0.1 N HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with DCM (2×)
WASH
Type
WASH
Details
washed with saturated aqueous NaCl (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1SC)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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